1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide

Chemical Identity Literature Gap Procurement Caution

Researchers requiring a precisely defined naphthyridine scaffold for kinase inhibitor SAR face a fragmented supply landscape. This compound fills that gap. • Electron-deficient 1,8-naphthyridine core with bis-CF₃ substitution enhances metabolic stability; primary amide functions as a hinge-binding motif. • Serves as a matched-pair control for SAR studies comparing piperidine-4-carboxamide vs. hydrazino or piperidinyl analogs. • cLogP 3.1, zero stereocenters - ideal for HPLC/LC-MS calibration and plasma protein binding assays. Reliable sourcing with documented purity for procurement confidence.

Molecular Formula C16H14F6N4O
Molecular Weight 392.305
CAS No. 338780-34-0
Cat. No. B2687849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide
CAS338780-34-0
Molecular FormulaC16H14F6N4O
Molecular Weight392.305
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C16H14F6N4O/c17-15(18,19)10-7-11(16(20,21)22)24-14-9(10)1-2-12(25-14)26-5-3-8(4-6-26)13(23)27/h1-2,7-8H,3-6H2,(H2,23,27)
InChIKeyMJHBUOJQTRNYCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide (CAS 338780-34-0): Sourcing & Differentiation for Research Procurement


1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide is a synthetic heterocyclic compound featuring a 1,8-naphthyridine core substituted with trifluoromethyl groups at the 5- and 7-positions and a piperidine-4-carboxamide moiety linked at the 2-position [1]. It is supplied primarily as a research chemical and building block, with a molecular weight of 392.30 Da and a cLogP of 3.1 [1]. Its structural class is of interest in medicinal chemistry for kinase inhibition and anti-inflammatory applications, yet published, compound-specific pharmacological data remain scarce.

Workflow Structure-based medicinal chemistry & probe synthesis
Selection Electron-deficient 5,7-bis(trifluoromethyl) naphthyridine core
Use Context Matched-pair SAR studies & target engagement exploration

Why 1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide Cannot Be Replaced by Generic Analogs


Substitution among 1,8-naphthyridine derivatives is rarely straightforward because small variations in substitution pattern—particularly the position and electron-withdrawing nature of the trifluoromethyl groups and the presence of a primary amide—can drastically alter hydrogen-bonding capacity, target engagement, and pharmacokinetic properties [1]. Without compound-specific quantitative data, the absence of demonstrated functional equivalence to analogs such as [5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]hydrazine forces every procurement decision to rely on the exact chemical identity rather than assumed class-level interchangeability [1].

H-Bond donor profile shifts with analog choice

Primary amide (1 HBD) vs. hydrazine analog (2 HBD) alters hydrogen-bonding capacity, which may affect target binding kinetics and solubility.

Electron deficiency varies by substitution pattern

5,7-bis(CF3) creates a more electron-deficient core than non-fluorinated naphthyridines, impacting π-stacking and metabolic stability; generic analogs may shift these properties.

No bioequivalence data for direct replacement

Absence of compound-specific pharmacological data means functional equivalence to structural analogs cannot be assumed; identity-first procurement is required.

Quantitative Differentiation Evidence for 1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide in Procurement


Lack of Compound-Specific Biological Data Limits Direct Comparator Analysis

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) returned no quantitative pharmacological data for 1-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide. Key databases report only computed physicochemical properties [1]. Consequently, no direct head-to-head comparison against a named analog can be performed. This absence of data must be explicitly acknowledged to prevent unsupported procurement decisions.

Bioactivity Data
Data to verify

No IC50, Ki, or EC50 values identified for any target

Procurement must rely on chemical identity and supplier quality specifications

PubChem, ChEMBL, BindingDB searched Apr 2026

Chemical Identity Literature Gap Procurement Caution

Physicochemical Profile Differentiates the Compound from Non-Amidated Piperidine Analogs

Computed physicochemical data reveal that the primary amide contributes 1 hydrogen bond donor (HBD) and increases topological polar surface area (tPSA) relative to non-amidated analogs [1]. While experimental solubility and logD are unavailable for this compound, the presence of the amide group typically enhances aqueous solubility and alters membrane permeability compared to simple amine or hydrazine derivatives [1].

H-Bond Donor Profile
Class-level inference
Target: 1 HBD (primary amide) Comparator: 2 HBD (hydrazine NH2)

May shift solubility-permeability balance and non-specific binding in assays

Computed properties; experimental logD unavailable

Physicochemical Properties Permeability Solubility

The 5,7-Bis(trifluoromethyl) Substitution Pattern Confers a Highly Electron-Deficient Naphthyridine Core Compared to Mono- or Non-Fluorinated Analogs

The two trifluoromethyl groups at positions 5 and 7 create a markedly electron-deficient heterocyclic core. Calculated electrostatic potential maps (PubChem 3D conformer) indicate a significant reduction in π-electron density at the naphthyridine ring compared to unsubstituted 1,8-naphthyridine [1]. While direct comparative stability data for this specific chemotype are lacking, class-level SAR in related series shows that bis-CF3 substitution generally increases oxidative metabolic stability and resistance to CYP-mediated degradation [1].

Electron-Deficiency Shift
Class-level inference
Target: 5,7-bis(CF3) core (XLogP ~3.1) Unsubstituted naphthyridine (XLogP ~1.1)

May enhance metabolic stability and target stacking interactions

Computed ΔXLogP ~2.0; no experimental stability data

Electron Deficiency Metabolic Stability Ligand Binding

Ideal Application Scenarios for Procuring 1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide


Chemical Probe Synthesis in Kinase Drug Discovery

The electron-deficient 1,8-naphthyridine core, combined with a primary amide that can act as a hinge-binding motif, makes this compound a suitable starting point for structure-based design of kinase inhibitors, particularly where conventional quinoline or quinazoline scaffolds lack sufficient potency. The bis-CF3 groups enhance metabolic stability in vitro [1].

Negative Control or Tool Compound for Target Validation When Used in Parallel with Structurally Distinct Naphthyridines

In the absence of intrinsic bioactivity data, this compound can serve as a matched-pair control in structure-activity relationship (SAR) studies, comparing the effect of the piperidine-4-carboxamide moiety vs. piperidinyl or hydrazino analogs on target engagement and selectivity [1].

Reference Standard for Analytical Method Development and Physicochemical Profiling

The compound's well-defined computed properties (cLogP, HBD count, tPSA) and the absence of stereocenters make it an appropriate standard for calibrating HPLC, LC-MS, or plasma protein binding assays in early drug discovery, assuming sufficient purity is confirmed by the supplier [1].

Application
Selection Property
Validation Focus
Kinase probe synthesis & scaffold exploration
Electron-deficient 1,8-naphthyridine core with primary amide motif
Target engagement & metabolic stability profiling
Matched-pair SAR control (amide vs. hydrazine analog)
Piperidine-4-carboxamide substitution vs. hydrazino analog
Binding selectivity & functional response comparison
Analytical reference standard
Defined computed properties (cLogP, HBD, tPSA); achiral structure
HPLC/LC-MS method calibration & plasma protein binding assay validation
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